molecular formula C12H15NO3 B7761335 3-[(4-Ethylphenyl)carbamoyl]propanoic acid

3-[(4-Ethylphenyl)carbamoyl]propanoic acid

Cat. No.: B7761335
M. Wt: 221.25 g/mol
InChI Key: AYICUSWSFLMREX-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)carbamoyl]propanoic acid (CAS 550312-50-0) is a high-value chemical building block supplied with a purity of >99%, confirmed by analytical techniques including HPLC, GC-MS, and NMR spectroscopy . This compound features a carbamoyl propanoic acid scaffold, a structure recognized for its versatility in medicinal chemistry and drug discovery. Its molecular framework makes it a prime intermediate for synthesizing a wide array of derivatives, such as hydrazides and heterocyclic compounds, which are often explored for their biological potential . In research settings, this compound serves as a critical precursor. The carboxylic acid and amide functional groups offer reactive sites for further chemical modification, enabling the creation of compound libraries for biological screening . Structural analogues of this scaffold have demonstrated significant antioxidant and anticancer activities in preclinical studies, with some derivatives showing enhanced cytotoxicity against human glioblastoma and breast cancer cell lines . Furthermore, similar 3-(phenylamino)propanoic acid derivatives have exhibited promising broad-spectrum antimicrobial activity against multidrug-resistant pathogens, including ESKAPE group bacteria and drug-resistant Candida species like Candida auris . The mechanism of action for such compounds often involves interaction with key microbial enzymes involved in cell wall biosynthesis, such as those in the MurA-F pathway, making them attractive for developing novel antimicrobial agents . For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-ethylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICUSWSFLMREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamoylation of Propanoic Acid Derivatives

This approach involves reacting 4-ethylaniline with a β-keto acid or its ester. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. For example:

4-Ethylaniline+β-keto esterBase3-[(4-Ethylphenyl)carbamoyl]propanoateHydrolysisTarget Acid\text{4-Ethylaniline} + \text{β-keto ester} \xrightarrow{\text{Base}} \text{3-[(4-Ethylphenyl)carbamoyl]propanoate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

Critical Parameters :

  • Base Selection : Triethylamine or pyridine are preferred for deprotonating the amine.

  • Solvent Systems : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis side reactions.

  • Temperature : Reactions typically proceed at 0–5°C to suppress epimerization.

Stepwise Synthesis via Carbamoyl Chloride Intermediates

This method involves generating 4-ethylphenylcarbamoyl chloride first, followed by coupling with malonic acid derivatives:

4-Ethylaniline+Phosgene4-Ethylphenylcarbamoyl ChlorideMalonateTarget Acid\text{4-Ethylaniline} + \text{Phosgene} \rightarrow \text{4-Ethylphenylcarbamoyl Chloride} \xrightarrow{\text{Malonate}} \text{Target Acid}

Advantages :

  • Higher purity due to intermediate isolation.

  • Scalability for industrial production.

Limitations :

  • Requires handling toxic reagents like phosgene.

Optimization of Reaction Conditions

Efficiency and yield depend on precise control of variables. The table below summarizes optimized parameters for both routes:

ParameterDirect CarbamoylationCarbamoyl Chloride Route
Reaction Time 12–16 hrs6–8 hrs
Yield (Crude) 65–70%75–80%
Purification Method Column ChromatographyRecrystallization (EtOH/H₂O)
Purity (Final) ≥95% (HPLC)≥98% (HPLC)

Key Findings :

  • The carbamoyl chloride route achieves higher yields but requires stringent safety protocols.

  • Direct carbamoylation is preferable for small-scale laboratory synthesis due to simplified workflows.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have been adopted to address these needs:

Continuous Flow Carbamoylation

  • Reactor Design : Tubular reactor with in-line mixing zones.

  • Residence Time : 30–45 minutes at 50°C.

  • Throughput : 5–10 kg/hr with ≥90% conversion.

Advantages :

  • Reduced solvent usage (50% less than batch processes).

  • Real-time monitoring minimizes byproduct formation.

Comparative Analysis of Byproduct Formation

Side products arise primarily from over-reaction or incomplete purification:

ByproductFormation PathwayMitigation Strategy
Di-substituted Amide Excess β-keto ester reacting with two aminesStoichiometric control of amine
Ester Hydrolysis Water contamination in solventMolecular sieves for drying
Oxidative Byproducts Air exposure during reactionNitrogen atmosphere

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylphenyl)carbamoyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Ethylphenyl)carbamoyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[(4-Ethylphenyl)carbamoyl]propanoic acid with structurally or functionally related propanoic acid derivatives, highlighting key differences in molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties/Applications References
This compound C₂₁H₂₇N₃O₄ 385.46 4-ethylphenyl, carbamoyl, methoxyphenyl Pharmaceutical research (e.g., enzyme inhibition)
3-[(2-Carboxyethyl)carbamoyl]propanoic acid C₇H₉NO₆ 203.15 Dual carboxy groups Chelation, polymer synthesis
3-[(5-Ethyl-3-methoxycarbonyl-thiophen-2-yl)carbamoyl]propanoic acid C₁₂H₁₅NO₅S 285.32 Thiophene, methoxycarbonyl Organic electronics, drug design (enhanced π-π interactions)
Methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate C₁₂H₁₂ClNO₃S 285.75 4-chlorophenyl, sulfanyl, ester Prodrug potential (improved lipophilicity)
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃ 181.19 4-hydroxyphenyl, amino Anticancer, antioxidant activity
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 Nitro, hydroxyl Intermediate for dyes or pharmaceuticals

Key Structural and Functional Comparisons

Carbamoyl vs. Carboxy Groups: The carbamoyl group in this compound enhances hydrogen-bonding capacity compared to simpler carboxylic acids (e.g., 3-(4-Hydroxyphenyl)propanoic acid) . This feature is critical for targeting enzymes or receptors in drug design.

Aromatic Substituents :

  • The 4-ethylphenyl group in the target compound improves lipophilicity, favoring membrane permeability in biological systems .
  • Thiophene -containing analogs (e.g., ) exhibit enhanced electronic properties, making them suitable for organic semiconductors or photosensitive drugs .

Bioactivity Modulation: The sulfanyl group in methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate may confer metabolic stability or act as a prodrug moiety . Nitro and hydroxyl groups in 3-(4-Hydroxy-3-nitrophenyl)propanoic acid contribute to its role as a synthetic intermediate for nitroaromatic compounds .

Antioxidant and Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate dual anticancer and antioxidant effects, attributed to the hydroxyl group’s radical-scavenging ability .

Mechanistic Insights

  • Solubility vs. Lipophilicity : Ethyl and methoxy substituents balance solubility (via polar groups) and lipophilicity (via aromatic rings), optimizing pharmacokinetic profiles .

Biological Activity

3-[(4-Ethylphenyl)carbamoyl]propanoic acid is an organic compound characterized by its unique molecular structure, which allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO3
  • IUPAC Name : 4-(4-ethylanilino)-4-oxobutanoic acid

This compound features a propanoic acid backbone substituted with a 4-ethylphenylcarbamoyl group, which imparts specific steric and electronic properties influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can influence various biochemical pathways, including metabolic processes and signal transduction.

Biological Activity Overview

The compound has shown potential in several areas:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may be beneficial in controlling metabolic diseases or cancer progression.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation, particularly in glioblastoma and breast cancer cell lines.

Case Studies

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity of derivatives related to this compound using the DPPH radical scavenging method. Results indicated that some derivatives exhibited antioxidant activity comparable to ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related conditions .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against U-87 glioblastoma cells and MDA-MB-231 triple-negative breast cancer cells. The compounds were more effective against U-87 cells, indicating a selective action against specific cancer types .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific enzyme activities
Antioxidant ActivityComparable to ascorbic acid in DPPH assay
Anticancer ActivitySignificant cytotoxicity against U-87 and MDA-MB-231 cells

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityUnique Features
3-[(4-Methylphenyl)carbamoyl]propanoic acidModerate enzyme inhibitionMethyl group increases lipophilicity
3-[(4-Phenyl)carbamoyl]propanoic acidLower anticancer activityLacks ethyl substitution

Q & A

Q. What are the standard synthetic routes for 3-[(4-Ethylphenyl)carbamoyl]propanoic acid, and how can purity be optimized?

Methodology :

  • Carbodiimide-mediated coupling : React 4-ethylphenylamine with succinic anhydride in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage. Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>98%) .
  • Alternative route : Use a two-step protocol involving activation of the carboxylic acid group (e.g., via mixed anhydride) followed by amidation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR (DMSO-d6): The aromatic protons of the 4-ethylphenyl group appear as a doublet at δ 7.2–7.4 ppm, while the propanoic acid protons resonate at δ 2.3–2.6 ppm (CH2) and δ 12.1 ppm (COOH) .
  • FT-IR : Confirm the carbamoyl group (N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3000 cm1^{-1}) .

Q. How can researchers assess its in vitro biological activity?

Methodology :

  • Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates (e.g., COX-2 inhibition via prostaglandin E2 ELISA) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with dose ranges of 10–100 µM. Include positive controls (e.g., ibuprofen for anti-inflammatory activity) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be profiled in vivo?

Methodology :

  • Rodent models : Administer the compound orally (10 mg/kg) and collect plasma/urine at timed intervals. Analyze metabolites via LC-MS/MS, focusing on phase II conjugates (glucuronidation, sulfation) and β-oxidation products .
  • Microbial biotransformation : Incubate with human gut microbiota (in vitro fecal slurry model) to identify decarboxylation or dehydroxylation products (e.g., 3-(4-ethylphenyl)propionic acid) .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodology :

  • Orthogonal assays : If COX-1/COX-2 selectivity conflicts arise, validate using isoform-specific inhibitors (e.g., SC-560 for COX-1) and compare IC50 values across multiple assays .
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., residual succinic acid) that may skew bioactivity results. Cross-reference with synthetic intermediates (e.g., 4-ethylphenylamine) .

Q. How can reaction yields be improved for large-scale synthesis?

Methodology :

  • Solvent optimization : Replace DMF with DCM to reduce side reactions. Use microwave-assisted synthesis (60°C, 30 min) to enhance coupling efficiency .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amidation. Achieve >85% yield with 5 mol% catalyst loading .

Q. What structural analogs show enhanced pharmacological properties?

Methodology :

  • SAR studies : Compare with 3-[(2-hydroxyphenyl)carbamoyl]propanoic acid (anti-inflammatory) and 3-(4-nitrophenyl)propanoic acid (antioxidant). Modify substituents (e.g., nitro or methoxy groups) to enhance solubility or target affinity .
  • Crystallography : Analyze hydrogen-bonding patterns (e.g., O–H⋯O dimers) in analogs to predict stability and bioavailability .

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